molecular formula C14H13FO2S B7574696 (4-Fluorophenyl)(p-tolylmethyl) sulfone

(4-Fluorophenyl)(p-tolylmethyl) sulfone

Cat. No.: B7574696
M. Wt: 264.32 g/mol
InChI Key: QGJBKPVQTNDKQF-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(p-tolylmethyl) sulfone is a sulfone-based organic compound offered for research and development purposes. While direct biological or mechanistic data for this specific molecule is limited in public sources, its structure indicates potential as a valuable synthetic intermediate. Sulfone-functionalized aromatic compounds are of significant interest in materials science, particularly in the development of advanced organic materials. For instance, structurally related sulfone-bridged meta-terphenyl derivatives have been investigated as high-performance host materials in green and blue organic light-emitting diodes (OLEDs) . This suggests a potential application area in the synthesis of novel electronic or optoelectronic materials. Furthermore, sulfone and sulfoxide groups are common pharmacophores in medicinal chemistry, often found in compounds with antibacterial properties . Researchers might explore this compound as a key building block in the synthesis of complex molecules for various applications, including materials science and pharmaceutical research. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-fluorophenyl)sulfonylmethyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJBKPVQTNDKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

  • Reduction of Sulfonyl Chloride :
    4-Fluorobenzenesulfonyl chloride is reduced to sodium 4-fluorobenzenesulfinate using sodium dithionite (Na₂S₂O₄, S-WAT) in aqueous sodium bicarbonate under reflux. This step converts the sulfonyl chloride (-SO₂Cl) to a sulfinate salt (-SO₂⁻Na⁺).

    4-FC6H4SO2ClNa2S2O4,NaHCO34-FC6H4SO2Na++byproducts\text{4-FC}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{NaHCO}_3} \text{4-FC}_6\text{H}_4\text{SO}_2^- \text{Na}^+ + \text{byproducts}
  • Alkylation with p-Tolylmethyl Bromide :
    The sulfinate salt undergoes nucleophilic substitution with p-tolylmethyl bromide in aqueous medium. The reaction proceeds via an SN2S_N2 mechanism, where the sulfinate anion displaces bromide to form the sulfone.

    4-FC6H4SO2Na++p-Tolyl-CH2Br4-FC6H4SO2-CH2-p-Tolyl+NaBr\text{4-FC}_6\text{H}_4\text{SO}_2^- \text{Na}^+ + \text{p-Tolyl-CH}_2\text{Br} \rightarrow \text{4-FC}_6\text{H}_4\text{SO}_2\text{-CH}_2\text{-p-Tolyl} + \text{NaBr}

Optimized Conditions and Yields

  • Reduction Step :

    • Solvent: Water

    • Temperature: Reflux (~100°C)

    • Duration: 4 hours

    • Yield of sulfinate salt: >95% (based on analogous reactions).

  • Alkylation Step :

    • Solvent: Water with sodium bicarbonate

    • Temperature: 40–45°C (controlled during bromide addition)

    • Duration: 2.5 hours post-addition

    • Expected yield: 85–92% (extrapolated from Table 1 in CN102924347A, where similar alkylations achieved 85–95% yields).

Critical Analysis

  • Advantages :

    • High atom economy and scalability.

    • Avoids harsh oxidizing agents.

  • Challenges :

    • p-Tolylmethyl bromide’s reactivity may necessitate stricter temperature control compared to methyl sulfate.

    • Potential competing elimination reactions due to the benzyl halide’s structure.

Sulfide Oxidation Route

An alternative pathway involves synthesizing the corresponding sulfide intermediate, (4-fluorophenyl)(p-tolylmethyl) sulfide, followed by oxidation to the sulfone. This method is widely used for sulfone synthesis but requires additional steps.

Synthesis of Sulfide Intermediate

The sulfide can be prepared via a nucleophilic substitution reaction between 4-fluorobenzenethiol and p-tolylmethyl bromide:

4-FC6H4SH+p-Tolyl-CH2BrBase4-FC6H4S-CH2-p-Tolyl+HBr\text{4-FC}6\text{H}4\text{SH} + \text{p-Tolyl-CH}2\text{Br} \xrightarrow{\text{Base}} \text{4-FC}6\text{H}4\text{S-CH}2\text{-p-Tolyl} + \text{HBr}

Conditions :

  • Solvent: Ethanol or DMF

  • Base: Potassium carbonate or triethylamine

  • Temperature: 60–80°C

  • Yield: 70–80% (estimated from analogous thiol-alkylation reactions).

Oxidation to Sulfone

The sulfide is oxidized using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA):

4-FC6H4S-CH2-p-TolylH2O2,AcOH4-FC6H4SO2-CH2-p-Tolyl\text{4-FC}6\text{H}4\text{S-CH}2\text{-p-Tolyl} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{4-FC}6\text{H}4\text{SO}2\text{-CH}_2\text{-p-Tolyl}

Conditions :

  • Solvent: Acetic acid

  • Temperature: 50–60°C

  • Yield: 90–95% (typical for sulfide-to-sulfone oxidations).

Limitations

  • Availability of 4-Fluorobenzenethiol : This starting material is less commercially accessible than sulfonyl chlorides.

  • Multi-Step Process : Adds complexity compared to the one-pot reduction-alkylation method.

Grignard Reagent-Based Synthesis

A less conventional approach involves reacting 4-fluorobenzenesulfonyl chloride with p-tolylmethylmagnesium bromide. While Grignard reagents typically react with sulfonyl chlorides to form sulfones, this method is less explored due to compatibility challenges.

Reaction Scheme

4-FC6H4SO2Cl+p-Tolyl-CH2MgBr4-FC6H4SO2-CH2-p-Tolyl+MgBrCl\text{4-FC}6\text{H}4\text{SO}2\text{Cl} + \text{p-Tolyl-CH}2\text{MgBr} \rightarrow \text{4-FC}6\text{H}4\text{SO}2\text{-CH}2\text{-p-Tolyl} + \text{MgBrCl}

Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: <50% (based on limited literature for analogous reactions).

Challenges

  • Side Reactions : Grignard reagents may deprotonate the sulfonyl chloride or induce elimination.

  • Low Efficiency : Poor selectivity and moderate yields limit industrial applicability.

Comparative Analysis of Methods

MethodStarting MaterialsStepsYield (%)ScalabilityCost Efficiency
Reduction-Alkylation4-FC₆H₄SO₂Cl, p-Tolyl-CH₂Br285–92HighModerate
Sulfide Oxidation4-FC₆H₄SH, p-Tolyl-CH₂Br370–80ModerateLow
Grignard Reaction4-FC₆H₄SO₂Cl, p-Tolyl-CH₂MgBr1<50LowHigh

Key Observations :

  • The reduction-alkylation method offers the best balance of yield and scalability.

  • Sulfide oxidation is viable but hampered by precursor availability.

  • Grignard-based synthesis remains impractical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(p-tolylmethyl) sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the sulfone group can produce sulfides .

Scientific Research Applications

Medicinal Chemistry

(4-Fluorophenyl)(p-tolylmethyl) sulfone has shown potential as a therapeutic agent due to its unique structural features. Its applications in medicinal chemistry include:

  • Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have explored the compound's interaction with specific cellular pathways, potentially disrupting processes related to DNA replication and leading to apoptosis in cancer cells .
  • Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial infections, making it a candidate for the development of new antibiotics .

Synthetic Chemistry

The versatility of this compound as a building block in organic synthesis is noteworthy:

  • Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
  • Functionalization Reactions: The sulfone group allows for various functionalization reactions, such as oxidation to form sulfoxides or sulfones, and substitution reactions where the fluorine atom can be replaced by other nucleophiles .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the anticancer properties of related sulfone compounds. The researchers found that these compounds could effectively inhibit the growth of several cancer cell lines by targeting specific oncogenic pathways. The study highlighted the importance of structural modifications on biological activity, emphasizing the role of the fluorine substituent in enhancing efficacy .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial agents, researchers synthesized a series of sulfones, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against multidrug-resistant strains, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves its interaction with molecular targets through its sulfone group. The electron-withdrawing nature of the sulfone group can influence the reactivity of the aromatic rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Molecular Formula Substituents Key Properties/Applications References
Bis(4-fluorophenyl)sulfone C₁₂H₈F₂O₂S Two 4-fluorophenyl groups High Tg (173°C), OLED emissive layers
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 4-chlorophenyl, phenyl Agricultural pesticide (Sulfenone®)
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole C₉H₇FN₂O₂S 4-fluorophenyl, oxadiazole Antibacterial (EC₅₀: 8.29 µg/mL vs. R. solanacearum)
Chloromethyl-p-chlorophenyl sulfone C₇H₅Cl₂O₂S Chloromethyl, 4-chlorophenyl Precursor in polymer crosslinking

Substituent Impact :

  • Electron-Withdrawing Groups (F, Cl) : Enhance thermal stability and oxidative resistance. Fluorine substituents improve OLED efficiency due to reduced π-π stacking .
  • Electron-Donating Groups (Methyl) : Increase solubility and processability in polymers but may reduce thermal stability .

Key Observations :

  • Sulfones with 1,3,4-oxadiazole moieties exhibit enhanced antibacterial activity due to synergistic electronic effects .
  • Conformational rigidity (e.g., vinyl sulfones) improves antifungal activity by optimizing target binding .

Electronic and Material Properties

Compound Application Key Performance Metrics References
Bis(4-fluorophenyl)sulfone OLEDs Brightness: 2630 cd/m²; EQE: 1.7%
Sulfonated polyphenylsulfone (SPPSU) PEMFCs Proton conductivity: >0.1 S/cm
Nitro vs. Sulfone Stilbenes Nonlinear Optics Sulfones: Lower β values but better transparency

Trade-offs :

  • Sulfones offer improved thermal stability and optical transparency compared to nitro compounds, making them viable for NLO applications despite marginally lower hyperpolarizabilities .

Q & A

Q. What are the recommended methodologies for synthesizing (4-Fluorophenyl)(p-tolylmethyl) sulfone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-fluorobenzenesulfonyl chloride with p-tolylmethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may include:
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) can improve yields.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature Control : Reactions are often conducted at 60–80°C for 12–24 hours .
    Post-synthesis, monitor progress via TLC or HPLC and confirm purity through recrystallization (ethanol/water mixtures).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl; δ 2.4 ppm for methyl group).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorophenyl group .
  • FT-IR : Key peaks include S=O stretching (~1300–1150 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • Melting Point : Reported range: 98–99°C (lit. value) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 278.3 .

Q. What purification strategies are suitable for isolating high-purity this compound?

  • Methodological Answer :
  • Activated Carbon Adsorption : Removes colored impurities by stirring crude product with activated carbon (1–2 wt%) in ethanol, followed by filtration .
  • Ion-Exchange Resin : Use Dowex or Amberlite resins to eliminate ionic byproducts.
  • Recrystallization : Ethanol/water (3:1 v/v) yields >99% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can the proton conductivity of this compound be evaluated for potential use in proton-exchange membranes (PEMs)?

  • Methodological Answer :
  • Film Preparation : Cast the compound into thin films (10–50 µm) using solvent evaporation.
  • Impedance Spectroscopy : Measure conductivity (σ) under controlled humidity (50–90% RH) and temperature (20–120°C). Target: σ ≥ 0.1 S/cm .
  • Comparative Analysis : Benchmark against Nafion® or sulfonated poly(ether ether ketone) (SPEEK) membranes.
  • Stability Testing : Expose films to Fenton’s reagent (H₂O₂/Fe²⁺) to assess oxidative degradation .

Q. What experimental approaches assess the thermal and hydrolytic stability of this sulfone under extreme conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >250°C).
  • Dynamic Mechanical Analysis (DMA) : Evaluate mechanical integrity at elevated temperatures (up to 200°C).
  • Hydrolytic Stability : Reflux in acidic (pH 3) and basic (pH 10) aqueous solutions for 24–72 hours. Monitor mass loss and structural changes via FT-IR .

Q. How does this compound perform as a building block in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.
  • SNAr Reactions : Utilize electron-deficient aryl halides (e.g., nitro-substituted) in DMF with K₂CO₃ at 120°C.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify fluorine’s electronic effects .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at 254 nm.
  • GC-MS : Derivatize volatile byproducts (e.g., unreacted p-tolylmethanol) with BSTFA.
  • LOQ/LOD Validation : Achieve limits of quantification ≤0.1% via calibration curves (R² >0.99) .

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